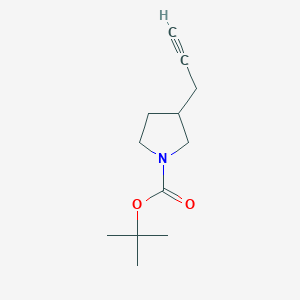
tert-Butyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
tert-Butyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a tert-butyl group and a prop-2-ynyl group.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biology:
Biological Studies: It is used in biological studies to investigate the effects of pyrrolidine derivatives on biological systems.
Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly for its effects on molecular targets and pathways.
Industry:
Mécanisme D'action
Action Environment
The action, efficacy, and stability of Tert-butyl 3-(prop-2-ynyl)pyrrolidine-1-carboxylate can be influenced by various environmental factors . For instance, the pH of the environment can affect the stability of the compound . Furthermore, the presence of other molecules can influence the compound’s interactions with its targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of tert-butyl 3-(prop-2-ynyl)pyrrolidine-1-carboxylate typically involves the following steps :
Starting Material: The synthesis begins with 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester.
Oxidation: The starting material is oxidized using Dess-Martin periodinane in dichloromethane at room temperature for 16 hours.
Alkylation: The resulting intermediate is then alkylated with propargyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynyl group.
Reduction: Reduction reactions can be performed on the pyrrolidine ring or the prop-2-ynyl group.
Substitution: The compound can participate in substitution reactions, especially at the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Propargyl bromide in the presence of potassium carbonate.
Major Products:
Oxidation: Formation of oxidized derivatives of the prop-2-ynyl group.
Reduction: Formation of reduced derivatives of the pyrrolidine ring.
Substitution: Formation of substituted derivatives at the tert-butyl group.
Comparaison Avec Des Composés Similaires
- Tert-butyl 2-(prop-2-ynyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-oxopiperidine-1-carboxylate
- 1-tert-Butyl-3-pyrrolidinamine
Comparison:
- Structural Differences: While these compounds share a similar pyrrolidine or piperidine ring structure, they differ in the substituents attached to the ring.
- Unique Features: tert-Butyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate is unique due to the presence of both a tert-butyl group and a prop-2-ynyl group, which confer distinct chemical properties and reactivity.
This detailed article provides a comprehensive overview of tert-butyl 3-(prop-2-ynyl)pyrrolidine-1-carboxylate, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
tert-butyl 3-prop-2-ynylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-5-6-10-7-8-13(9-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWWHIAYSRTQOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207840-16-1 | |
| Record name | tert-butyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide](/img/structure/B2767456.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2767458.png)
![3-Tert-butyl-6-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2767460.png)
![6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-pyridazinamine](/img/structure/B2767461.png)
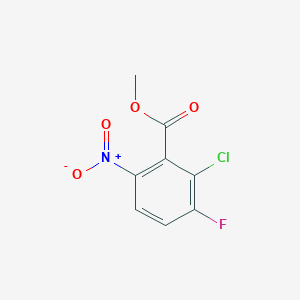

![N-(2,6-difluorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2767465.png)
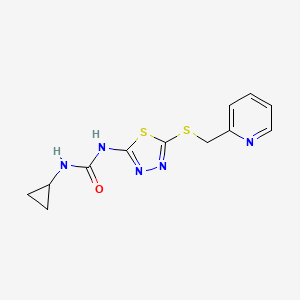
![2-(benzylthio)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2767467.png)

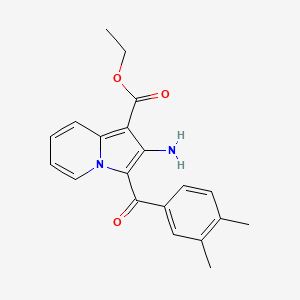
![Tert-butyl (1S,6S,7R)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2767471.png)
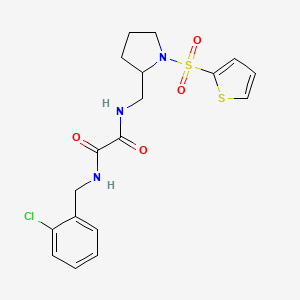
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole hydrochloride](/img/structure/B2767475.png)
